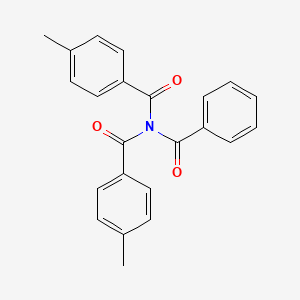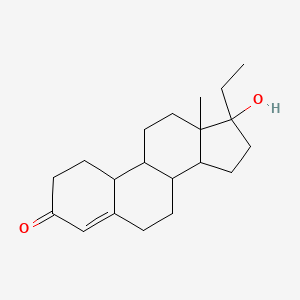
17-alpha-Nortestosterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-alpha-Nortestosterone: is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is known for its androgenic and anabolic properties, making it a significant compound in both medical and scientific research . This compound is structurally similar to testosterone but lacks a carbon atom at the 19th position, which significantly alters its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Nortestosterone typically involves the chemical modification of estradiol or testosterone. One common method includes the Birch reduction of estradiol to produce 19-nortestosterone, followed by further chemical modifications to introduce the 17-alpha group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product’s purity and efficacy .
化学反应分析
Types of Reactions: 17-alpha-Nortestosterone undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a ketone.
Reduction: Reduces the ketone group back to a hydroxyl group.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed:
Oxidation: Forms 17-keto derivatives.
Reduction: Produces 17-beta-hydroxy derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 17-alpha-Nortestosterone is used as a reference standard in analytical chemistry for the detection and quantification of anabolic steroids in biological samples .
Biology: In biological research, it is used to study the effects of anabolic steroids on muscle growth, hormone regulation, and metabolic processes .
Medicine: Medically, this compound and its derivatives are investigated for their potential use in hormone replacement therapy, treatment of muscle wasting diseases, and certain types of anemia .
Industry: In the agricultural industry, it has been used to promote growth in livestock, although its use is highly regulated due to potential health risks .
作用机制
17-alpha-Nortestosterone exerts its effects by binding to androgen receptors in various tissues. This binding activates the receptor, allowing it to enter the nucleus and interact with specific DNA sequences, leading to the transcription of genes involved in muscle growth, protein synthesis, and other androgenic effects . The molecular targets include androgen receptors in muscle, bone, and reproductive tissues .
相似化合物的比较
Testosterone: The parent compound with a similar structure but with a carbon atom at the 19th position.
Nandrolone: Another derivative of testosterone, known for its anabolic properties.
Methyltestosterone: A 17-alpha-alkylated derivative of testosterone with increased oral bioavailability.
Uniqueness: 17-alpha-Nortestosterone is unique due to its structural modification at the 19th position, which significantly alters its androgenic and anabolic activity compared to other similar compounds. This modification results in a compound with distinct pharmacological properties, making it valuable for specific medical and research applications .
属性
IUPAC Name |
17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCJEIGTNNEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
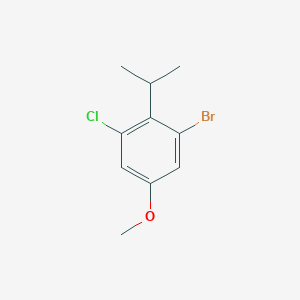
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
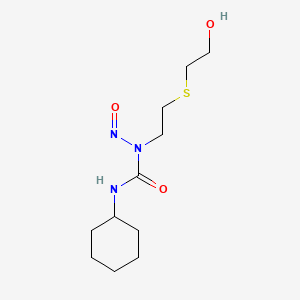
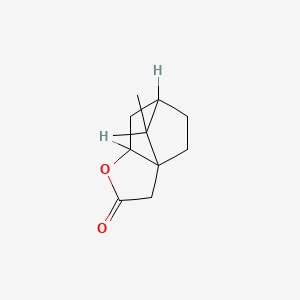
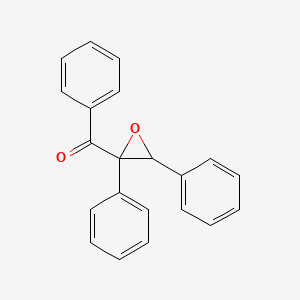
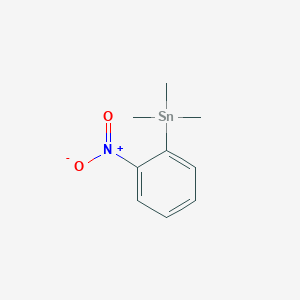
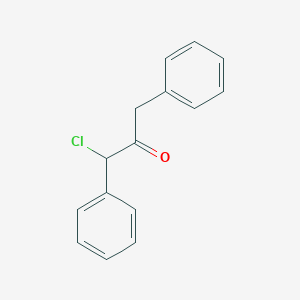
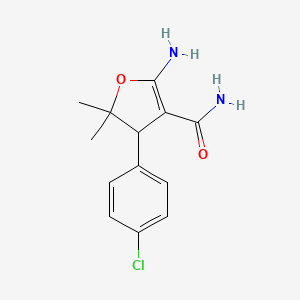
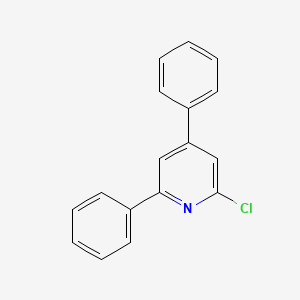

![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
